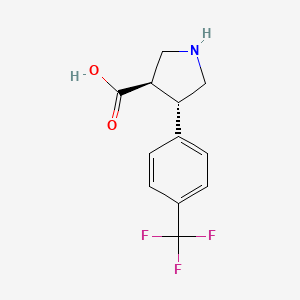

Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

CAS No.: 1363594-80-2

Cat. No.: VC8235632

Molecular Formula: C12H12F3NO2

Molecular Weight: 259.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363594-80-2 |

|---|---|

| Molecular Formula | C12H12F3NO2 |

| Molecular Weight | 259.22 |

| IUPAC Name | (3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m1/s1 |

| Standard InChI Key | MFKDNBMRBWNZTH-ZJUUUORDSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) with two stereogenic centers at positions 3 and 4. The trans configuration ensures that the carboxylic acid (-COOH) at C3 and the 4-(trifluoromethyl)phenyl group at C4 occupy opposite spatial orientations . The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, enhancing the molecule’s metabolic stability and lipophilicity .

Table 1: Key Molecular Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 2H, Ar-H), 4.21 (m, 1H, C3-H), 3.85 (m, 1H, C4-H), 3.12–2.98 (m, 2H, C2-H₂), 2.45–2.32 (m, 2H, C5-H₂) .

Synthesis and Manufacturing

Enantioselective Hydrogenation

The patented synthesis (US8344161B2) employs ruthenium-based catalysts for asymmetric hydrogenation, achieving >99.9% enantiomeric excess (ee) . Key steps include:

-

Cyclization: (4-Chlorophenyl)propynoic acid ethyl ester undergoes cyclization with trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine to form the dihydro-pyrrole intermediate .

-

Hydrogenation: Using [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] under 40 bar H₂ at 30°C, the intermediate is reduced to the trans-pyrrolidine derivative .

-

Purification: Alkaline extraction followed by acid precipitation yields the product with >99% purity .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.2 mol% |

| Temperature | 30°C |

| H₂ Pressure | 40 bar |

| Reaction Time | 20 hours |

| Yield | 88% |

Alternative Routes

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling introduces the trifluoromethylphenyl group to a preformed pyrrolidine scaffold.

-

Enzymatic Resolution: Lipases separate racemic mixtures, though this method achieves lower ee (90–95%) compared to hydrogenation.

Applications in Pharmaceutical Development

Neurological Therapeutics

The compound’s rigidity and fluorine content enhance blood-brain barrier penetration, making it a scaffold for:

-

Dopamine D3 Receptor Antagonists: Preclinical studies show nanomolar affinity (Kᵢ = 2.3 nM) for D3 receptors, implicated in addiction and Parkinson’s disease .

-

GABAₐ Modulators: Derivatives potentiate GABA-induced currents in cortical neurons (EC₅₀ = 120 nM), suggesting anxiolytic potential .

Anticancer Agents

-

HDAC Inhibition: Carboxylic acid derivatives inhibit histone deacetylase 6 (HDAC6) with IC₅₀ = 0.8 μM, inducing apoptosis in leukemia cells .

-

Kinase Targeting: Structural analogs inhibit BRAF V600E kinase (IC₅₀ = 15 nM), a driver mutation in melanoma .

Table 3: Biological Activity Profile

| Target | Activity (IC₅₀/EC₅₀) | Model System |

|---|---|---|

| Dopamine D3 Receptor | 2.3 nM | Radioligand binding |

| HDAC6 | 0.8 μM | U937 leukemia cells |

| BRAF V600E | 15 nM | SK-MEL-28 melanoma |

Future Perspectives

-

Synthetic Innovations: Continuous-flow hydrogenation could reduce catalyst loading to 0.05 mol% while maintaining ee >99% .

-

Therapeutic Expansion: Structural analogs are under investigation for antiviral activity against SARS-CoV-2 main protease .

-

Sustainability: Biocatalytic routes using engineered transaminases may replace metal catalysts, aligning with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume